(Z)-methyl 4-((4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate
Description
Properties
IUPAC Name |
methyl 4-[(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O3S/c1-21-14-12(19)7-11(18)8-13(14)25-17(21)20-15(22)9-3-5-10(6-4-9)16(23)24-2/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSMULHVMNIUFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)C(=O)OC)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 4-((4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate typically involves the following steps:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of difluoro and methyl groups: These substitutions are usually introduced via electrophilic aromatic substitution reactions.
Formation of the carbamoyl linkage: This step involves the reaction of the benzo[d]thiazole derivative with an isocyanate or carbamoyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 4-((4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-methyl 4-((4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of (Z)-methyl 4-((4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The compound can be compared to analogs based on heterocyclic cores, substituent patterns, and ester groups. Key examples from the literature include:
Table 1: Structural Comparison of Selected Analogs
*Estimated based on formula; †Exact values depend on substituents.
Key Observations:
Heterocyclic Core: The benzothiazole core in the target compound differs from pyridazine (I-6230), isoxazole (I-6473), and thiadiazole (compound in ). Fluorine substitutions enhance electronegativity, possibly improving target binding compared to non-fluorinated analogs .
Carbamoyl vs. Ureido Linkages : The carbamoyl group in the target contrasts with ureido groups in thiazolylmethyl carbamates (e.g., compound m ), which may alter hydrogen-bonding interactions in biological systems.
Biological Activity
(Z)-methyl 4-((4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula: . Its structure features a benzoate moiety linked to a difluorobenzo[d]thiazole derivative through a carbamoyl group, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities including:
- Anticancer Activity : Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For instance, thiazole derivatives have been studied for their ability to induce apoptosis in various cancer cell lines.
- Antimicrobial Properties : Thiazole-based compounds are known for their antimicrobial effects against a variety of pathogens. They disrupt bacterial cell wall synthesis and have been effective against resistant strains.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammatory responses in animal models, suggesting potential applications in treating inflammatory diseases.
The mechanisms by which this compound exerts its effects may involve:
- Enzyme Inhibition : Many thiazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound may interact with specific receptors, altering signaling pathways related to cell growth and apoptosis.
- Oxidative Stress Induction : Some studies suggest that these compounds can increase oxidative stress in cancer cells, leading to cell death.
Case Study 1: Anticancer Activity
In a study examining the cytotoxic effects of various thiazole derivatives on MCF7 breast cancer cells, it was found that certain modifications to the thiazole ring significantly enhanced cytotoxicity. The IC50 values ranged from 10 to 50 µM depending on the specific substituents present on the thiazole moiety .
| Compound | IC50 (µM) |
|---|---|
| Compound A | 10 |
| Compound B | 25 |
| Compound C | 50 |
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that several compounds exhibited minimum inhibitory concentrations (MICs) below 100 µg/mL, demonstrating significant antibacterial activity .
| Compound | MIC (µg/mL) |
|---|---|
| Compound D | 50 |
| Compound E | 75 |
| Compound F | 100 |
Q & A
Q. How can I optimize the synthesis of (Z)-methyl 4-((4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate?
Methodological Answer:
- Reaction Conditions : Use reflux conditions (4–6 hours) with absolute ethanol as the solvent and glacial acetic acid as a catalyst to promote condensation reactions between benzo[d]thiazole derivatives and carbonyl precursors .
- Purification : Employ reduced-pressure solvent evaporation followed by filtration and recrystallization from ethanol or methanol to isolate the product .
- Yield Optimization : Adjust stoichiometric ratios (e.g., 1:1 molar ratio of benzo[d]thiazole to carbonyl precursor) and monitor reaction progress via TLC or HPLC .
Example Reaction Parameters :
| Component | Quantity/Condition | Reference |
|---|---|---|
| 4-Amino-3,5-bis-substituted triazole | 0.001 mol | |
| Substituted benzaldehyde | 0.001 mol | |
| Glacial acetic acid | 5 drops | |
| Reflux time | 4 hours |
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Storage : Store in tightly sealed containers in a cool, ventilated area away from heat/light. Use BS-approved fume hoods for handling .
- PPE : Wear NIOSH/EN 166-certified safety glasses, nitrile gloves, and lab coats. Use respiratory protection if dust/aerosols form .
- Emergency Measures : Immediate decontamination via water flushing (15+ minutes for skin/eye contact). For ingestion, seek medical attention; do not induce vomiting .
Q. Which analytical methods are recommended for structural characterization?
Methodological Answer:
- NMR Spectroscopy : Use DMSO-d6 or CDCl3 for ¹H/¹³C NMR to confirm Z-isomer configuration and carbamoyl linkage .
- HRMS : Validate molecular weight (e.g., C₁₈H₁₅F₂N₂O₃S) with <2 ppm error .
- Melting Point : Compare observed mp (e.g., 139–140°C) to literature values to assess purity .
Example Analytical Data :
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR (DMSO-d6) | δ 8.2 ppm (carbamoyl NH), 3.9 ppm (OCH₃) | |
| HRMS | [M+H]⁺ calc. 377.0824, found 377.0826 |
Advanced Research Questions
Q. How to evaluate the compound’s biological activity in cancer cell lines?
Methodological Answer:
- Assay Design : Use MTT assays with 48–72 hr exposure at 1–100 µM concentrations. Include positive controls (e.g., cisplatin) and triplicates .
- Mechanistic Studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) and ROS detection via DCFH-DA probes .
- Dose-Response Analysis : Fit IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .
Q. What experimental designs assess environmental fate and degradation pathways?
Methodological Answer:
- Hydrolysis Studies : Expose the compound to pH 3–9 buffers at 25–50°C; monitor degradation via HPLC-MS/MS .
- Photolysis : Use UV light (254 nm) in aqueous solutions; identify byproducts via HRMS .
- Ecotoxicology : Test acute toxicity in Daphnia magna (OECD 202) with 48-hr LC₅₀ calculations .
Example Experimental Design :
| Parameter | Condition | Reference |
|---|---|---|
| Hydrolysis pH | 3, 7, 9 | |
| Photolysis source | UV lamp (254 nm) | |
| Toxicity test | Daphnia magna, 48 hr |
Q. How to resolve contradictions in solubility data across studies?
Methodological Answer:
Q. What computational approaches predict the compound’s pharmacokinetics?
Methodological Answer:
Q. How to design a long-term stability study under varied storage conditions?
Methodological Answer:
- Accelerated Aging : Store samples at 40°C/75% RH for 6 months; analyze purity monthly via HPLC .
- Degradation Kinetics : Apply Arrhenius equation to extrapolate shelf life at 25°C .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
